molecular formula C11H13NO5 B2404347 Oxalic acid;(2S,3R)-2-phenyloxetan-3-amine CAS No. 2307784-95-6

Oxalic acid;(2S,3R)-2-phenyloxetan-3-amine

Cat. No. B2404347
CAS RN: 2307784-95-6
M. Wt: 239.227
InChI Key: SYQANWYZMGPNRW-RJUBDTSPSA-N
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Description

Oxalic acid is a dicarboxylic acid that is found in many plants and vegetables. It has a wide range of applications in different fields, including chemical synthesis, medicine, and agriculture. One of the most important derivatives of oxalic acid is (2S,3R)-2-phenyloxetan-3-amine, which is used in scientific research for various purposes.

Scientific Research Applications

Catalysis in Aminocarbonylation Reactions

Oxalic acid has been utilized as a sustainable carbon monoxide (CO) source in aminocarbonylation reactions. A study by (Reddy et al., 2019) described the use of polystyrene-supported palladium nanoparticles for catalyzing the aminocarbonylation of aryl halides with amines, using oxalic acid. This method offers an environmentally friendly and efficient approach to amide synthesis.

Hydrogen-Bonded Array Formation

Oxalic acid also plays a role in forming hydrogen-bonded arrays in certain compounds. Research by (Mahmoudkhani & Langer, 2001) investigated the structure of p-phenylazoanilinium oxalate, where oxalic acid forms layered hydrogen-bonded frameworks, demonstrating its utility in structural chemistry.

Atmospheric Chemistry and Environmental Studies

In the field of atmospheric chemistry, oxalic acid is notable for its role in the marine atmosphere. A study by (Crahan et al., 2004) explored the production of oxalic acid in coastal marine atmospheres, providing insights into its origins and formation processes. Additionally, (Kawamura et al., 1996) focused on the pathways and sources of dicarboxylic acids, including oxalic acid, in arctic aerosols, highlighting its environmental significance.

Organic Chemistry Applications

Oxalic acid is used as an efficient catalyst in various organic synthesis processes. For instance, (Dabiri et al., 2007) reported its use in the solvent-free Friedländer quinoline synthesis, proving its efficiency and cost-effectiveness as a catalyst.

Chemical Analysis and Extraction

In the field of chemical analysis, (Vieux et al., 1974) explored the extraction of oxalic acid, among other dicarboxylic acids, with tri-isooctylamine in various solvents. This research contributes to the understanding of oxalic acid's interactions and solubility in different mediums.

properties

IUPAC Name

oxalic acid;(2S,3R)-2-phenyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.C2H2O4/c10-8-6-11-9(8)7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,8-9H,6,10H2;(H,3,4)(H,5,6)/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQANWYZMGPNRW-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(O1)C2=CC=CC=C2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O1)C2=CC=CC=C2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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